molecular formula C14H14FN3O B373944 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide

8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide

Cat. No.: B373944
M. Wt: 259.28g/mol
InChI Key: JYBNWGVWIAGPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide is a synthetic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

The synthesis of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-fluoroaniline and 2-methyl-3,4-dihydroquinoline can be used. The reaction typically involves the use of reagents like phosphorus oxychloride (POCl3) and subsequent treatment with ammonia to form the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28g/mol

IUPAC Name

8-fluoro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxamide

InChI

InChI=1S/C14H14FN3O/c1-18-5-4-12-10(7-18)13(14(16)19)9-6-8(15)2-3-11(9)17-12/h2-3,6H,4-5,7H2,1H3,(H2,16,19)

InChI Key

JYBNWGVWIAGPQT-UHFFFAOYSA-N

SMILES

CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N

Canonical SMILES

CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N

Origin of Product

United States

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